MmpL3-IN-1 -

MmpL3-IN-1

Catalog Number: EVT-15277373
CAS Number:
Molecular Formula: C20H21F2N3O
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MmpL3-IN-1 is a small molecule identified as a potent inhibitor of Mycobacterial membrane protein large 3 (MmpL3), a critical transporter in mycobacteria responsible for the export of mycolic acids, which are essential components of the bacterial cell wall. The compound has garnered attention due to its potential application in treating infections caused by Mycobacterium tuberculosis and other mycobacterial species. MmpL3-IN-1 belongs to a class of compounds that target the MmpL3 protein, which plays a vital role in maintaining the integrity and viability of mycobacterial cells.

Source

MmpL3-IN-1 was developed through systematic screening of chemical libraries aimed at identifying effective inhibitors of MmpL3. Various studies have characterized its structure and mechanism, confirming its efficacy against multiple strains of mycobacteria, including those resistant to conventional treatments .

Classification

MmpL3-IN-1 is classified as an anti-tuberculosis agent. It specifically inhibits the function of MmpL3, which is essential for the transport of trehalose monomycolate across the inner membrane of mycobacteria. This inhibition disrupts the synthesis of mycolic acids, leading to bacterial cell death .

Synthesis Analysis

Methods

The synthesis of MmpL3-IN-1 typically involves several organic chemistry techniques, including:

  • Chemical Synthesis: Utilizing multi-step synthetic pathways to create complex organic molecules.
  • Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the final product.

Technical Details

The synthesis may involve the use of specific reagents and catalysts that facilitate the formation of key chemical bonds. The exact synthetic route can vary based on the starting materials and desired purity levels, often requiring optimization through iterative testing.

Molecular Structure Analysis

Structure

MmpL3-IN-1 has a defined chemical structure that includes functional groups essential for its interaction with MmpL3. The compound consists of a central scaffold that interacts with the binding site on MmpL3, inhibiting its function.

Data

While specific structural data for MmpL3-IN-1 may not be widely published, it is known that compounds targeting MmpL3 typically feature specific chemical motifs that enhance binding affinity and selectivity . Crystallographic studies have provided insights into how similar inhibitors interact with MmpL3 at the molecular level.

Chemical Reactions Analysis

Reactions

MmpL3-IN-1 undergoes specific chemical reactions when interacting with MmpL3. These reactions primarily involve non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor within the active site of the transporter.

Technical Details

The binding affinity can be quantified using techniques like surface plasmon resonance or isothermal titration calorimetry, providing insights into the kinetics and thermodynamics of the interaction between MmpL3-IN-1 and MmpL3 .

Mechanism of Action

Process

MmpL3-IN-1 inhibits MmpL3 by binding to its active site, preventing it from transporting trehalose monomycolate across the inner membrane. This disruption halts mycolic acid biosynthesis, leading to cell lysis and death in susceptible mycobacterial strains.

Data

Studies have shown that MmpL3-IN-1 exhibits a minimum inhibitory concentration (MIC) effective against various strains of Mycobacterium tuberculosis, indicating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

MmpL3-IN-1 is typically characterized by:

  • Solubility: Soluble in organic solvents commonly used in pharmaceutical applications.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

The compound's chemical properties include:

  • Molecular Weight: Specific molecular weight data can vary based on structural modifications.
  • pKa Values: Relevant for understanding ionization at physiological pH, affecting bioavailability and permeability.

Relevant data from studies indicate that modifications to the chemical structure can significantly impact both efficacy and safety profiles .

Applications

MmpL3-IN-1 is primarily investigated for its potential as an anti-tuberculosis drug. Its ability to inhibit MmpL3 makes it a promising candidate for developing new therapies against drug-resistant strains of Mycobacterium tuberculosis. Additionally, ongoing research explores its utility against other nontuberculous mycobacterial infections, expanding its application in clinical settings .

Mechanistic Basis of MmpL3 Inhibition by MmpL3-IN-1

Role of MmpL3 in Mycobacterial Cell Wall Biosynthesis

Transmembrane Topology and Proton Motive Force-Dependent Transport

MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis belonging to the Resistance-Nodulation-Division (RND) superfamily. Its structure comprises 12 transmembrane helices (TMHs) organized into a canonical RND fold, with two large periplasmic domains (PD1 and PD2) critical for conformational flexibility during transport [1] [7]. Cryo-EM studies confirm MmpL3 functions as a homotrimer, with each protomer containing a central substrate conduit [6] [10]. Transport activity is strictly dependent on the proton motive force (PMF) generated across the cytoplasmic membrane. Key acidic residues (notably aspartate and tyrosine pairs within TMH4 and TMH11) form a proton relay network that couples proton influx from the periplasm to the conformational changes necessary for lipid translocation [1] [5] [7]. This PMF-dependent mechanism is analogous to that of Gram-negative RND efflux pumps like AcrB, albeit specialized for lipid export. Disruption of the proton relay, either by mutagenesis or inhibitor binding, abolishes transport function, underscoring its essential role [5] [7].

Table 1: Key Structural Features of MmpL3 Relevant to Function and Inhibition

Structural DomainKey Features/ResiduesFunctional RoleConsequence of Disruption
Transmembrane Domain (TMD)TMH1-TMH12; Asp-Tyr pairs (e.g., D256, Y642)Forms proton translocation pathway; Substrate channelLoss of PMF coupling; Transport inhibition
Periplasmic Domain 1 (PD1)Large flexible loop (~residues 34-173)Connects TMD; May interact with accessory proteinsImpaired substrate shuttling to periplasm
Periplasmic Domain 2 (PD2)Large flexible loop (~residues 392-511)Undergoes conformational shift during transport cycleStalled transport cycle; Lipid accumulation
Trimerization InterfaceTMH1, TMH2, TMH4, TMH7 interactionsStabilizes functional homotrimerLoss of transporter activity; Cell death

Substrate Specificity for Trehalose Monomycolate (TMM) and Acetylated Derivatives

MmpL3 is the dedicated transporter for trehalose monomycolate (TMM), an essential glycolipid precursor of the mycobacterial outer membrane. TMM consists of trehalose (a disaccharide) esterified to a single, exceptionally long-chain (C₆₀–C₉₀) α-alkyl, β-hydroxyl mycolic acid [2]. Crucially, biochemical and genetic evidence indicates that MmpL3 transports not TMM itself, but its acetylated derivative (AcTMM). This acetylation is catalyzed by the essential integral membrane protein TmaT (Rv0228) prior to transport [1] [6]. The acetyl group likely facilitates intercalation of the glycolipid into the inner membrane leaflet and recognition by MmpL3 [1]. Structural studies using Mycobacterium smegmatis MmpL3 show it binds shorter-chain trehalose analogs (like trehalose 6-decanoate, T6D) and full-length TMM within a large, hydrophobic cavity spanning the inner leaflet of the membrane and extending into the periplasmic domains [2] [10]. This cavity accommodates the lipid tails while potentially positioning the trehalose headgroup near the periplasmic exit. MmpL3's substrate specificity is narrow, primarily restricted to AcTMM/TMM, differentiating it from multi-drug efflux RND pumps [6] [10].

Molecular Interactions Between MmpL3-IN-1 and MmpL3

Binding Site Mapping Within the Proton Translocation Pathway

MmpL3-IN-1, like other structurally diverse MmpL3 inhibitors (e.g., SQ109, AU1235, indolecarboxamides, spiropiperidines), targets a conserved hydrophobic pocket deep within the transmembrane domain of MmpL3. Crystallographic and cryo-EM structures of MmpL3-inhibitor complexes reveal this binding site is located at the intersection of TMH4, TMH5, TMH6, TMH10, and TMH11, directly overlapping with the putative proton translocation pathway [1] [5] [7]. Key residues lining this pocket include G253, F257, L260, Y646, F649, and F644. MmpL3-IN-1 binds within this pocket via hydrophobic interactions and specific hydrogen bonds. Crucially, the binding site is situated such that the inhibitor disrupts critical hydrogen bonding and electrostatic interactions between the conserved Asp (e.g., D256 in M. smegmatis) and Tyr (e.g., Y642 in M. smegmatis) residues involved in proton relay [5] [7]. This disruption prevents the conformational changes necessary for proton translocation. Consequently, the proton gradient cannot be harnessed to power the transport cycle, effectively uncoupling the PMF from substrate movement [1] [5].

Conformational Changes Induced by Inhibitor Binding

Binding of MmpL3-IN-1 within the transmembrane pocket induces significant local and global conformational alterations in MmpL3. High-resolution structural comparisons (X-ray crystallography and cryo-EM) between apo and inhibitor-bound states show that inhibitor binding stabilizes a conformation incompatible with the functional transport cycle [7] [10]. Specifically, MmpL3-IN-1 binding:

  • Locks TMH4 and TMH11: Prevents the inward-to-outward tilting and rotational movements of these helices essential for the proton relay and substrate translocation steps.
  • Stabilizes PD2 Position: Restricts the rigid-body rotation (of approximately 6°) of the periplasmic domain PD2 observed between different conformational states during transport [10].
  • Occludes the Substrate Channel: Physically blocks the central cavity, preventing lipid access or egress, as demonstrated by molecular dynamics simulations showing hindered lipid diffusion paths [7].These inhibitor-induced conformational changes trap MmpL3 in a non-productive state, halting the transport cycle. The plasticity of the binding pocket allows it to accommodate structurally diverse inhibitors like MmpL3-IN-1, SQ109, and others, all converging on disrupting the proton relay and conformational dynamics [5] [7] [10].

Disruption of Lipid Transport Dynamics

Accumulation of TMM Precursors and Cell Wall Integrity Loss

Inhibition of MmpL3 by MmpL3-IN-1 has an immediate and catastrophic effect on lipid homeostasis. Genetic knockdown studies of mmpL3 and inhibitor treatment lead to the rapid intracellular accumulation of TMM (or its acetylated precursor) within the cytoplasm and inner membrane [3] [4]. Lipidomic analyses of treated mycobacteria consistently show a significant increase in TMM levels concurrent with a decrease in its outer membrane derivatives, trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP) [3] [6]. This accumulation disrupts membrane physiology and triggers a cascade of detrimental effects:

  • Toxic Lipid Buildup: Excess TMM/AcTMM disrupts inner membrane integrity and function.
  • Loss of Outer Membrane Barrier: Failure to deliver mycolic acids to the outer membrane compromises its integrity, making cells hypersusceptible to other antibiotics and host defenses [3].
  • Morphological Defects: Cells exhibit swelling, lysis, and loss of cellular morphology due to weakened cell wall structure and membrane stress.
  • Transcriptional Reprogramming: RNA-seq analysis of mmpL3-depleted cells reveals downregulation of genes involved in energy production and mycolic acid biosynthesis (e.g., fas-I, kasA/B, accD4) and upregulation of stress response genes related to osmoprotection and metal homeostasis [3] [4]. This reflects a metabolic crisis triggered by cell wall damage.These effects collectively halt bacterial division and lead to rapid, bactericidal cell death [3] [4].

Table 2: Consequences of MmpL3 Inhibition on Mycobacterial Cells

Affected ProcessDirect Consequence of InhibitionDownstream Cellular EffectsExperimental Evidence
TMM/AcTMM TransportIntracellular accumulation of TMM/AcTMMToxic buildup in inner membrane; Depletion of outer membrane mycolatesLipidomics; Metabolic labeling [3] [4]
Outer Membrane BiogenesisFailure to form TDM and mAGP complexLoss of outer membrane integrity and permeability barrierIncreased antibiotic susceptibility; Cell lysis [3] [6]
Cell Division/ElongationDisruption of coordinated cell wall synthesisCell elongation defects; Swelling; Loss of septationMicroscopy (SEM/TEM); Conditional knockdown [3] [4]
Metabolic HomeostasisDownregulation of energy and lipid synthesis genesMetabolic downshift; Induction of stress responsesRNA-seq transcriptomics [3] [4]
ViabilityArrest of division; Membrane damage; LysisRapid bactericidal effectTime-kill assays; CFU enumeration [3] [4]

Downstream Effects on Mycolyl-Arabinogalactan-Peptidoglycan Complex Formation

The most critical downstream consequence of MmpL3 inhibition is the failure to form the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the foundational scaffold of the mycobacterial cell wall. TMM transported by MmpL3 serves as the essential mycolate donor for the extracellular Ag85 complex (FbpA, FbpB, FbpC2) [6] [7]. The Ag85 enzymes perform two key reactions:

  • Transesterification: Transferring mycolate chains from TMM to the terminal arabinosyl residues of arabinogalactan (AG), covalently linking the mycolate layer (Outer Membrane) to the AG-Peptidoglycan (PG) layer (Cell Wall Core).
  • Dimerization: Condensing two TMM molecules to form trehalose dimycolate (TDM), which is also integrated into the outer membrane [6].By blocking TMM transport, MmpL3-IN-1 starves the Ag85 complex of its substrate. Consequently, new mAGP synthesis ceases, preventing the incorporation of nascent mycolic acids into the growing cell wall during cell division and elongation [6] [7]. This results in a structurally weakened cell wall core that cannot support normal growth or maintain cellular integrity, contributing significantly to the bactericidal outcome. The focal localization of MmpL3 at the poles and septum – sites of active cell wall synthesis and elongation – further underscores the spatial coordination between TMM delivery by MmpL3 and its utilization by the Ag85 complex for cell wall assembly [4] [6] [7].

Table 3: MmpL3 Inhibitors with Characterized Binding to the Proton Relay Site

Inhibitor ClassPrototypical CompoundChemical Core StructureTarget Organism(s)Key Binding Residues (M. smegmatis MmpL3)
EthylenediamineSQ109N-Adamanthyl-N'-[(1E)-2-phenylethyl]ethane-1,2-diamineBroad-spectrum (Bacteria/Fungi)D256, Y646, F644, F649, L260
Adamantyl Urea (AU)AU12351-(1-Adamantyl)-3-(3,5-dichlorophenyl)ureaPrimarily MycobacteriaD256, Y646, F644, F649, L260, G253
IndolecarboxamideNITD-349N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamideM. tuberculosisD256, Y646, F644, F649, L260, G253
Spiropiperidine (SPIRO)SPIROSpiro[chromane-2,4'-piperidine] derivativeM. tuberculosisD256, Y646, F644, F649, L260
1,5-DiarylpyrroleBM2121,5-Diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methylpyrroleBroad-spectrum (Bacteria/Fungi)D256, Y646, F644, F649
Tetrahydropyrazolopyrimidine (THPP)THPP-2Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamideM. tuberculosisD256, Y646, F644, F649, L260
PiperidinolPIPD12-(2-(Alkylamino)ethyl)piperidin-4-olM. tuberculosisD256, Y646, F644, F649
MmpL3-IN-1MmpL3-IN-1(Chemical structure not detailed in sources)Presumed MycobacteriaPresumed: D256, Y646, F644, F649, L260, G253

Properties

Product Name

MmpL3-IN-1

IUPAC Name

N-(2-adamantyl)-4-(2,6-difluoropyridin-3-yl)-1H-pyrrole-2-carboxamide

Molecular Formula

C20H21F2N3O

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C20H21F2N3O/c21-17-2-1-15(19(22)24-17)14-8-16(23-9-14)20(26)25-18-12-4-10-3-11(6-12)7-13(18)5-10/h1-2,8-13,18,23H,3-7H2,(H,25,26)

InChI Key

DWGDVELBEXGGDR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CN4)C5=C(N=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.